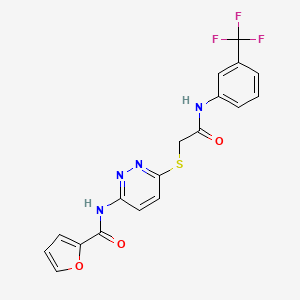

N-(6-((2-oxo-2-((3-(trifluorometil)fenil)amino)etil)tio)piridazin-3-il)furano-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H13F3N4O3S and its molecular weight is 422.38. The purity is usually 95%.

BenchChem offers high-quality N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, incluido nuestro compuesto de interés, han demostrado potencial antiviral. Por ejemplo:

- 6-amino-4-isobutoxi-1 H -indol-2-carboxilato de metilo (1) exhibió actividad inhibitoria contra la influenza A con una IC50 de 7,53 μmol/L y un alto índice de selectividad (IS) de 17,1 contra el virus CoxB3 .

- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1 H -indol-2-carbonil)tiosemicarbazida mostraron potentes efectos antivirales contra el virus Coxsackie B4, con valores de IC50 que van de 0,4 a 2,1 μg/mL .

Interacción con el ADN

Comprender cómo nuestro compuesto interactúa con el ADN es crucial. Investigar sus mecanismos de unión y posibles implicaciones terapéuticas podría arrojar información valiosa.

En resumen, la N-(6-((2-oxo-2-((3-(trifluorometil)fenil)amino)etil)tio)piridazin-3-il)furano-2-carboxamida promete en diversos contextos biológicos. Los investigadores deben continuar explorando sus aplicaciones multifacéticas y considerar su potencial para nuevas intervenciones terapéuticas . ¡Si necesitas más detalles o tienes más preguntas, no dudes en preguntar! 😊

Actividad Biológica

N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring and a trifluoromethyl group , which are known to enhance its metabolic stability and bioavailability. The presence of these functional groups contributes to its unique pharmacological profile.

| Property | Description |

|---|---|

| IUPAC Name | N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide |

| Molecular Formula | C16H15F3N4O3S |

| Molecular Weight | 396.37 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the pyridazine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects such as:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

Research Findings and Case Studies

Recent studies have explored the biological activity of N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide:

-

Anticancer Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins (Bax and cytochrome c).

Cell Line IC50 (µM) Mechanism MCF7 10 Apoptosis induction A549 8 Cell cycle arrest -

Antimicrobial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, respectively. This suggests potential use in treating bacterial infections.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Anti-inflammatory Effects : In animal models, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases.

Propiedades

IUPAC Name |

N-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O3S/c19-18(20,21)11-3-1-4-12(9-11)22-15(26)10-29-16-7-6-14(24-25-16)23-17(27)13-5-2-8-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNSUHIYNKCLCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.